molecular formula C16H12O5 B11839168 7-Hydroxy-2-(4-hydroxyphenyl)-3-methoxy-4H-1-benzopyran-4-one CAS No. 114438-54-9

7-Hydroxy-2-(4-hydroxyphenyl)-3-methoxy-4H-1-benzopyran-4-one

Cat. No.: B11839168
CAS No.: 114438-54-9
M. Wt: 284.26 g/mol
InChI Key: BKGQDASNGPWTDI-UHFFFAOYSA-N
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Description

7-Hydroxy-2-(4-hydroxyphenyl)-3-methoxy-4H-1-benzopyran-4-one is a chemical compound with the molecular formula C16H12O5. It belongs to the class of organic compounds known as flavonoids, which are widely recognized for their diverse biological activities. This compound is characterized by its benzopyran structure, which is a fusion of a benzene ring with a pyran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-2-(4-hydroxyphenyl)-3-methoxy-4H-1-benzopyran-4-one can be achieved through various synthetic routes. One common method involves the Pechmann condensation reaction, where substituted phenols react with β-ketoesters in the presence of a strong acid catalyst such as sulfuric acid or polyphosphoric acid. The reaction typically occurs at elevated temperatures (around 100-150°C) and results in the formation of the benzopyran ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-2-(4-hydroxyphenyl)-3-methoxy-4H-1-benzopyran-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

7-Hydroxy-2-(4-hydroxyphenyl)-3-methoxy-4H-1-benzopyran-4-one has several scientific research applications:

Mechanism of Action

The biological effects of 7-Hydroxy-2-(4-hydroxyphenyl)-3-methoxy-4H-1-benzopyran-4-one are primarily attributed to its ability to interact with various molecular targets and pathways. It can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. Additionally, it can modulate signaling pathways like the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, leading to reduced expression of pro-inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

  • 7-Hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one
  • 6-Hydroxy-2-(4-hydroxyphenyl)chroman-4-one
  • 2-(3,4-Dihydroxyphenyl)-6-hydroxychroman-4-one

Uniqueness

7-Hydroxy-2-(4-hydroxyphenyl)-3-methoxy-4H-1-benzopyran-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other flavonoids. Its methoxy group at the 3-position and hydroxyl groups at the 7- and 4’-positions contribute to its potent antioxidant and anti-inflammatory properties .

Properties

CAS No.

114438-54-9

Molecular Formula

C16H12O5

Molecular Weight

284.26 g/mol

IUPAC Name

7-hydroxy-2-(4-hydroxyphenyl)-3-methoxychromen-4-one

InChI

InChI=1S/C16H12O5/c1-20-16-14(19)12-7-6-11(18)8-13(12)21-15(16)9-2-4-10(17)5-3-9/h2-8,17-18H,1H3

InChI Key

BKGQDASNGPWTDI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=C(C=C3)O

Origin of Product

United States

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